molecular formula C13H18Cl2N2O2 B3049567 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 21057-39-6

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone

Cat. No. B3049567
CAS RN: 21057-39-6
M. Wt: 305.2 g/mol
InChI Key: GNRWAILGJSRARF-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone” is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring linked to a morpholine ring through a carbon-carbon bond . The boron atom in the morpholine ring is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Reactions involving this compound can include nucleophilic aromatic substitutions and electrophilic aromatic substitutions . The compound can also participate in metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 268.74 and a molecular formula of C13H17ClN2O2 .

Scientific Research Applications

Photochemical and Photophysical Studies

The compound’s photochemical and photophysical properties have drawn significant interest. Researchers explore how the change in atomic electronegativity upon photoexcitation influences its behavior. Specifically, they investigate the excited state hydrogen bond effects and excited state intramolecular proton transfer (ESIPT) reactions. By comparing structural changes and infrared vibrational spectra, they find that hydrogen bonds strengthen in the excited state (S₁), favoring ESIPT reactions. The higher the atomic electronegativity, the more conducive it is to ESIPT reactions .

Catalyst for Greener Amine Synthesis

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone: serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. It facilitates reductive amination by transfer hydrogenation, providing an efficient route for amine production .

Synthesis of 2-Phenyl-1,3,4-oxadiazole Derivatives

The compound participates in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives. These derivatives find applications in various fields, including pharmaceuticals and materials science .

Vasopressin Receptor Antagonist

A related compound, SSR149415 , behaves as a full antagonist and potently inhibits arginine vasopressin (AVP)-induced calcium increase in cells expressing rat or human V₁b receptors. Its in vivo activity has been studied in models of elevated corticotropin secretion in conscious rats .

Structural Analysis of Related Compounds

Researchers have conducted structural analyses of related compounds, including 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one and 1-Chloro-1-[(4-methylphenyl)-hydrazinylidene]propan-2-one . These studies contribute to our understanding of similar chemical systems .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, compounds of similar structure have been found to act as ligands for Alpha1-Adrenergic Receptor .

Future Directions

The compound and its derivatives could have potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They could also have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLHPLOBQBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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